
N-Despropyl-N-ethyl Macitentan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Despropyl-N-ethyl Macitentan is a chemical compound with the molecular formula C18H18Br2N6O4S and a molecular weight of 574.3 g/mol . It is a derivative of Macitentan, which is known for its use as an endothelin receptor antagonist. This compound is primarily used in analytical method development, method validation, and quality control applications in the pharmaceutical industry .
Mécanisme D'action
Target of Action
N-Despropyl-N-ethyl Macitentan is an antagonist that binds to the endothelin A and B receptors . These receptors, often abbreviated as E A and E B, are the primary targets of this compound . Endothelin receptors are expressed on arterial smooth muscle cells and fibroblasts in the lungs .
Mode of Action
The compound blocks signaling from endothelin-1 and -2 by binding to the endothelin A and B receptors . This interaction results in the inhibition of overexpressed endothelin from the vascular endothelium .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Pulmonary arterial hypertension, the condition for which this compound is often used, involves various mechanisms contributing to the development of endothelial dysfunction. These include elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction . The compound’s action primarily relates to the role of overexpressed endothelin from the vascular endothelium .
Pharmacokinetics
This compound is metabolized through hydrolysis and oxidation, specifically involving the CYP3A4 enzyme . The compound is excreted in the urine (two-thirds) and feces (one-third) . The pharmacokinetics of this compound correlate positively with endothelin-1 concentrations . The compound’s pharmacokinetics are characterized by slow absorption and slow elimination .
Result of Action
The action of this compound leads to molecular and cellular effects. By blocking the signaling from endothelin-1 and -2, the compound inhibits the overexpression of endothelin from the vascular endothelium . This action can help manage conditions like pulmonary arterial hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl-N-ethyl Macitentan involves multiple steps, starting from the parent compound Macitentan. The key steps include:
Bromination: Introduction of bromine atoms into the aromatic ring.
Etherification: Formation of an ether linkage between the pyrimidine ring and the ethoxy group.
Sulfonamide Formation: Introduction of the sulfonamide group to complete the structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Despropyl-N-ethyl Macitentan undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
Pharmacological Properties
N-Despropyl-N-ethyl Macitentan retains pharmacological activity similar to that of its parent compound, Macitentan. It is known to exhibit:
- Endothelin Receptor Antagonism : this compound acts on both ETA and ETB receptors, which are involved in vasoconstriction and smooth muscle cell proliferation. It has been shown to be approximately 20% as potent as Macitentan in vitro .
- Sustained Receptor Occupancy : The compound demonstrates a longer receptor occupancy half-life compared to other antagonists like bosentan and ambrisentan, leading to more effective blockade of endothelin signaling .
Clinical Applications
The primary clinical application of this compound is in the management of pulmonary arterial hypertension. Its efficacy has been highlighted in various studies:
- Morbidity and Mortality Reduction : Clinical trials have demonstrated that Macitentan significantly reduces morbidity and mortality in PAH patients. The efficacy of this compound as a metabolite contributes to these outcomes .
- Combination Therapy : Recent studies have explored the use of this compound in combination with phosphodiesterase type 5 inhibitors (like tadalafil). This fixed-dose combination has shown improved pulmonary vascular resistance compared to monotherapy .
Table 1: Summary of Clinical Trials Involving this compound
Ongoing Research and Future Directions
Current research is focused on further elucidating the role of this compound in PAH treatment:
- Long-term Efficacy Studies : Investigations are underway to assess the long-term benefits and safety profile of this compound in diverse patient populations.
- Mechanistic Studies : Research is also being conducted to better understand the molecular mechanisms by which this compound exerts its effects on endothelin receptors and its interaction with other signaling pathways involved in PAH.
Comparaison Avec Des Composés Similaires
Similar Compounds
Macitentan: The parent compound, used for treating pulmonary arterial hypertension.
N-Despropyl Macitentan: Another derivative with similar applications.
N-Despropyl-N-methyl Macitentan: A methylated derivative with distinct properties.
Uniqueness
N-Despropyl-N-ethyl Macitentan is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its higher selectivity for endothelin receptor subtypes and its use in analytical applications make it a valuable compound in pharmaceutical research and development .
Activité Biologique
N-Despropyl-N-ethyl Macitentan is a metabolite of Macitentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
This compound functions by antagonizing the endothelin receptors (ET-A and ET-B), which are implicated in vasoconstriction and cellular proliferation. By blocking these receptors, the compound reduces the effects of endothelin-1, a potent vasoconstrictor, leading to:
- Vasodilation : The blockade of ET-A receptors decreases smooth muscle contraction.
- Reduced Cell Proliferation : Inhibition of both ET-A and ET-B receptors mitigates the hyperproliferation of smooth muscle cells associated with PAH .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by several key parameters:
Parameter | Value |
---|---|
Bioavailability | Estimated at 74% |
Volume of Distribution | 40-50 L |
Protein Binding | >99% (primarily to albumin) |
Half-life | 16 hours (Macitentan); 40-66 hours (active metabolite M6) |
Route of Elimination | 50% urine, 24% feces |
The compound undergoes extensive metabolism via cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9, and CYP2C19), producing several metabolites including M6, which retains biological activity .
Case Studies and Research Findings
- SERAPHIN Trial : A pivotal study assessing the efficacy of Macitentan (and by extension this compound) demonstrated significant reductions in morbidity and mortality among PAH patients. The trial involved over 750 patients and reported:
-
Real-World Studies : Subsequent studies in diverse populations have corroborated these findings:
- A study involving 474 Korean patients reported a final effectiveness rate of 93%, with common adverse effects being dyspnea and nasopharyngitis .
- A retrospective observational study in China confirmed the safety and effectiveness of Macitentan in real-world settings, further supporting its clinical utility .
Adverse Effects
While generally well-tolerated, this compound can lead to several adverse effects:
- Common Adverse Events : Headache, nasopharyngitis, anemia.
- Serious Adverse Events : Rarely reported but can include hypotension and liver enzyme elevations.
The incidence rates for adverse events were approximately 39% in real-world settings, with serious adverse events being infrequent .
Propriétés
Numéro CAS |
441796-13-0 |
---|---|
Formule moléculaire |
C18H18Br2N6O4S |
Poids moléculaire |
574.248 |
Nom IUPAC |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26) |
Clé InChI |
PIJUSICWAKBTEZ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Synonymes |
N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.